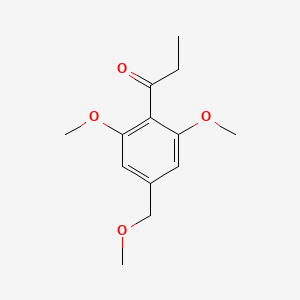

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one

CAS No.:

Cat. No.: VC16564872

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O4 |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C13H18O4/c1-5-10(14)13-11(16-3)6-9(8-15-2)7-12(13)17-4/h6-7H,5,8H2,1-4H3 |

| Standard InChI Key | GUYCLNDWQRJPOM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1OC)COC)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a phenyl ring substituted at the 2, 4, and 6 positions. The 2- and 6-positions are occupied by methoxy (-OCH₃) groups, while the 4-position contains a methoxymethyl (-CH₂OCH₃) substituent. A propan-1-one group (-COCH₂CH₃) is attached to the phenyl ring at the 1-position, completing the molecular framework . This arrangement creates significant steric hindrance around the carbonyl group, influencing reactivity in subsequent chemical transformations.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₄ | |

| Molecular Weight | 238.28 g/mol | |

| Exact Mass | 238.121 Da | |

| Topological Polar Surface Area | 44.76 Ų | |

| LogP (Octanol-Water) | 2.44 |

The LogP value of 2.44 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar solvents . The topological polar surface area (44.76 Ų) reflects the compound’s capacity for hydrogen bonding, primarily from the methoxy and carbonyl groups .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

Methoxy groups: Singlets at δ 3.3–3.5 ppm (integration for 6H) corresponding to the two equivalent 2,6-dimethoxy groups.

-

Methoxymethyl group: A triplet at δ 4.2–4.4 ppm (2H, -CH₂O-) and a singlet at δ 3.4 ppm (3H, -OCH₃).

-

Propanone chain: A triplet at δ 1.1 ppm (3H, terminal CH₃) and a quartet at δ 2.5 ppm (2H, -CH₂-CO-).

Infrared (IR) spectroscopy identifies key functional groups:

-

Strong absorption at ~1715 cm⁻¹ for the carbonyl (C=O) stretch.

-

Bands at ~2830–2980 cm⁻¹ corresponding to C-H stretches in methoxy and methyl groups.

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves three primary steps:

-

Methoxymethylation: 2,6-Dimethoxyphenol reacts with formaldehyde under acidic conditions to introduce the methoxymethyl group at the 4-position.

-

Acylation: The intermediate undergoes Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to install the propanone moiety.

-

Purification: Column chromatography isolates the final product with >95% purity.

Optimization Challenges

-

Steric hindrance: The 2,6-dimethoxy groups impede electrophilic attack during acylation, necessitating elevated temperatures (80–100°C) for sufficient reactivity.

-

Side reactions: Competing O-acylation of the methoxymethyl group is mitigated by using a stoichiometric excess of propanoyl chloride (1.5 equiv).

Chemical Reactivity and Functionalization

Nucleophilic Additions

The carbonyl group undergoes nucleophilic additions, though steric effects from the 2,6-dimethoxy substituents limit accessibility. For example:

-

Grignard reactions: Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol, but yields remain low (≤40%) due to steric crowding.

-

Reductions: Sodium borohydride reduces the ketone to a secondary alcohol, but over-reduction to the alkane is observed under prolonged reaction times.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring is susceptible to electrophilic attack, though regioselectivity is controlled by existing substituents:

-

Nitration: Nitric acid in sulfuric acid introduces a nitro group predominantly at the 5-position (meta to the methoxymethyl group).

-

Sulfonation: Fuming sulfuric acid yields the 5-sulfo derivative, which serves as a precursor for further functionalization.

Analytical and Regulatory Considerations

Quality Control

High-performance liquid chromatography (HPLC) methods utilize a C18 column with UV detection at 254 nm to assess purity. Retention times typically range from 8.2–8.5 minutes under isocratic conditions (60:40 acetonitrile/water).

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume